molecular formula C11H8FNO2 B1447620 Methyl 8-fluoroisoquinoline-5-carboxylate CAS No. 1540628-23-6

Methyl 8-fluoroisoquinoline-5-carboxylate

Cat. No. B1447620
M. Wt: 205.18 g/mol
InChI Key: QTEVQKTYBWTYEX-UHFFFAOYSA-N
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Description

“Methyl 8-fluoroisoquinoline-5-carboxylate” is a fluorinated organic compound with the molecular formula C11H8FNO2 and a molecular weight of 205.18 g/mol. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of “Methyl 8-fluoroisoquinoline-5-carboxylate” consists of a methyl group (CH3) attached to a carboxylate group (COO-) on the isoquinoline ring. The isoquinoline ring is a double-ring structure containing a benzene ring fused with a pyridine moiety .


Physical And Chemical Properties Analysis

“Methyl 8-fluoroisoquinoline-5-carboxylate” is a powder at room temperature. It has a molecular weight of 205.19 and an MDL number of MFCD22100015 .

Scientific Research Applications

Chemical Synthesis and Antibacterial Agents

Methyl 8-fluoroisoquinoline-5-carboxylate is involved in the synthesis of various chemical compounds. In a notable study, the palladium-catalyzed cross-coupling reaction of 5-(tributylstannyl)isoindoline and its derivatives with certain quinoline-3-carboxylate derivatives afforded compounds with significant antibacterial activity against various strains, including resistant strains. These compounds showed potent Gram-positive and Gram-negative activity, comparable to known fluoroquinolones. The in vitro antibacterial profiles and in vivo toxicity, including intravenous lethality, micronuclei-inducing potential, and convulsive activity, were thoroughly examined. The study highlighted the synthesis of enantiomers and their comparative antibacterial profiles, revealing that one of the stereoisomers displayed markedly higher activity against certain organisms. The research concluded that these compounds could serve as a potent antibacterial agent against a wide range of organisms, including common respiratory pathogens and anaerobes, demonstrating high selectivity against mammalian topoisomerases. The promising compound from this study is undergoing clinical testing, denoting its potential in therapeutic applications (Hayashi et al., 2002).

Safety And Hazards

“Methyl 8-fluoroisoquinoline-5-carboxylate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 8-fluoroisoquinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)8-2-3-10(12)9-6-13-5-4-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEVQKTYBWTYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CN=CC2=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-fluoroisoquinoline-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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